2-{5-[(2,4-Dichlorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2,4-DICHLOROPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER is a complex organic compound that features a combination of dichlorophenyl, triazoloquinazoline, and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLOROPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This core can be synthesized through a cyclization reaction involving appropriate precursors such as quinazoline derivatives and triazole moieties . The furyl group is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method . Finally, the dichlorophenyl group is attached through an etherification reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLOROPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER undergoes various chemical reactions, including:
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2,4-DICHLOROPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-DICHLOROPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares structural similarities with the triazoloquinazoline core and exhibits similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Another related compound with comparable chemical properties and applications.
Uniqueness
2,4-DICHLOROPHENYL [(5-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YL-2-FURYL)METHYL] ETHER stands out due to its unique combination of dichlorophenyl, triazoloquinazoline, and furyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H12Cl2N4O2 |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
2-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C20H12Cl2N4O2/c21-12-5-7-17(15(22)9-12)27-10-13-6-8-18(28-13)19-24-20-14-3-1-2-4-16(14)23-11-26(20)25-19/h1-9,11H,10H2 |
InChI Key |
JXXIPSOHIBUCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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